1-Bromo-2-chloro-5-fluoro-3-methoxybenzene
Description
1-Bromo-2-chloro-5-fluoro-3-methoxybenzene is a halogenated aromatic compound featuring bromine, chlorine, fluorine, and methoxy substituents on a benzene ring. The precise arrangement of these groups significantly influences its physicochemical properties and reactivity. The methoxy group at the 3-position may enhance solubility in polar solvents, while halogen substituents typically increase density (e.g., 1-Bromo-3-chloro-5-fluorobenzene has a density of 1.72 g/cm³ ). Its synthesis likely involves electrophilic substitution or halogenation of pre-functionalized benzene derivatives, as seen in related compounds .
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBQQWFZGWQNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-fluoro-3-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process. This involves the controlled addition of halogens to a benzene ring under specific conditions, such as the presence of a catalyst and appropriate temperature and pressure settings. The methoxy group is then introduced using methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-5-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of dihaloalkanes or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, replacing one of the halogen atoms with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogenating agents (Br2, Cl2, F2) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Dihaloalkanes, reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-chloro-5-fluoro-3-methoxybenzene is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-bromo-2-chloro-5-fluoro-3-methoxybenzene exerts its effects depends on the specific reaction or application. For example, in electrophilic substitution reactions, the compound acts as an electrophile, attacking nucleophilic sites on other molecules. The molecular targets and pathways involved vary based on the context of the reaction or application.
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Halogen Variations
Key Findings :
- Substituent Position : The target compound’s 2-chloro and 3-methoxy groups create steric and electronic effects distinct from analogs with substituents at 1,3,5 positions (e.g., 1-Bromo-3-chloro-5-fluorobenzene) .
- Halogen Diversity: The presence of both bromine and chlorine enhances electrophilic reactivity compared to mono-halogenated analogs like 1-Bromo-3-fluoro-5-methoxybenzene .
- Functional Group Impact: The methoxy group in the target compound likely improves solubility in organic solvents, contrasting with non-polar analogs such as 3-Bromo-2-chloro-6-methylpyridine (mp 30–35°C) .
Heterocyclic Analogs
3-Bromo-2-chloro-6-methylpyridine (C₆H₅BrClN) differs fundamentally as a pyridine derivative. Its molecular weight (206.47 g/mol) and lower melting point (30–35°C) reflect reduced aromatic stability compared to benzene derivatives . The nitrogen atom in the ring alters electronic properties, making it more reactive in nucleophilic substitutions.
Nitro-Substituted Derivatives
The nitro group’s electron-withdrawing nature contrasts with the electron-donating methoxy group in the target compound, affecting reaction pathways in synthesis .
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